molecular formula C18H17N3OS B2574797 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide CAS No. 873857-00-2

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide

Cat. No. B2574797
CAS RN: 873857-00-2
M. Wt: 323.41
InChI Key: MPAASQFDHPUHEU-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The specific molecular structure of “2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide” would require more specific information.


Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary widely, depending on their specific structure .

Safety and Hazards

Benzothiazole compounds can pose various safety and health hazards, depending on their specific structure and the conditions under which they are handled .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . They continue to be an area of active research due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAASQFDHPUHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide

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